molecular formula C10H12O3 B6254405 3-ethyl-5-methoxybenzoic acid CAS No. 1261452-01-0

3-ethyl-5-methoxybenzoic acid

Cat. No.: B6254405
CAS No.: 1261452-01-0
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-methoxybenzoic acid: is an organic compound belonging to the class of benzoic acids It is characterized by the presence of an ethyl group at the third position and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethyl-5-methoxybenzoic acid: can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-5-methoxybenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 3-ethyl-5-methoxytoluene using a strong oxidizing agent, such as potassium permanganate or chromium trioxide, in an acidic medium. This reaction converts the methyl group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of This compound often involves the catalytic oxidation of 3-ethyl-5-methoxytoluene. This process is typically carried out in a continuous flow reactor, where the toluene derivative is oxidized using air or oxygen in the presence of a metal catalyst, such as cobalt or manganese. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methoxybenzoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or sulfuric acid.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-ethyl-5-methoxybenzoic acid: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity for these targets, modulating its biological activity.

In chemical reactions, the carboxylic acid group can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

3-ethyl-5-methoxybenzoic acid: can be compared with other benzoic acid derivatives, such as:

    3-ethylbenzoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.

    5-methoxybenzoic acid: Lacks the ethyl group, which can influence its physical and chemical properties.

    3-methyl-5-methoxybenzoic acid: Contains a methyl group instead of an ethyl group, which can alter its steric and electronic effects.

The presence of both the ethyl and methoxy groups in This compound makes it unique, as these substituents can synergistically influence its chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

1261452-01-0

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.